Benzyl 4-carbamothioylpiperidine-1-carboxylate is a compound that is structurally related to a variety of piperidine derivatives which have been synthesized and evaluated for their potential therapeutic applications. These compounds have shown a range of biological activities, including anti-acetylcholinesterase, antimalarial, antidepressant, antituberculous, and anticancer effects, as well as the ability to modulate receptor kinetics and inhibit enzymes like steroid-5alpha-reductase and stearoyl-CoA desaturase-112345678910.
The mechanism of action of benzyl 4-carbamothioylpiperidine-1-carboxylate derivatives varies depending on the specific compound and its target. For instance, certain derivatives have been found to inhibit acetylcholinesterase (AChE) by introducing bulky moieties or substituents that enhance activity through interactions with the enzyme1. Others have been designed to target aspartic proteases, which are crucial in the life cycle of Plasmodium species, the causative agents of malaria2. Some derivatives act as biased agonists of serotonin 5-HT1A receptors, selectively stimulating ERK1/2 phosphorylation, which is associated with antidepressant-like activity3. Additionally, benzoylpiperidine derivatives have been shown to modulate the kinetic properties of glutamate receptors, influencing synaptic responses5. In the context of cancer, certain benzoylpiperidine-based compounds have been shown to induce apoptosis in cancer cells through oxidative stress-mediated mitochondrial pathways9.
The synthesis and evaluation of benzyl 4-carbamothioylpiperidine-1-carboxylate derivatives have led to the discovery of compounds with potent inhibitory activities against various enzymes and receptors. These findings are significant in the development of new drugs for diseases such as dementia, malaria, depression, tuberculosis, and cancer1234678910.
In neuroscience, benzoylpiperidine derivatives have been studied for their potential to enhance synaptic responses by modulating glutamate receptor kinetics, which could be beneficial in treating neurological disorders5.
In the field of oncology, certain benzoylpiperidine derivatives have been found to inhibit the proliferation, migration, and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents9.
Compounds related to benzyl 4-carbamothioylpiperidine-1-carboxylate have been evaluated for their ability to inhibit steroid-5alpha-reductase, which is involved in steroid hormone metabolism and has implications in conditions like benign prostatic hyperplasia6.
Benzoylpiperidine-based inhibitors of stearoyl-CoA desaturase-1 have been identified, which could have therapeutic applications in metabolic disorders by lowering plasma triglyceride levels7.
Benzyl 4-carbamothioylpiperidine-1-carboxylate is classified as a piperidine derivative. It features a piperidine ring substituted with a benzyl group and a carbamothioyl functional group. The compound is identified by its unique structure that combines elements from both piperidine and carbamate chemistry, making it relevant for various pharmacological studies.
The synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate can be achieved through several methods. One notable method involves the following steps:
Technical parameters such as molar ratios and reaction times are crucial for optimizing yield and purity during synthesis.
The molecular structure of Benzyl 4-carbamothioylpiperidine-1-carboxylate can be described as follows:
The structural integrity is critical for its interaction with biological targets.
Benzyl 4-carbamothioylpiperidine-1-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
Benzyl 4-carbamothioylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Benzyl 4-carbamothioylpiperidine-1-carboxylate has potential applications in various fields:
Research into its efficacy and safety profile continues to expand its potential uses in therapeutic applications.
Benzyl 4-carbamothioylpiperidine-1-carboxylate (CAS 167757-46-2) is a piperidine derivative with the molecular formula C₁₄H₁₈N₂O₂S and a molecular weight of 278.37 g/mol [2]. Its systematic IUPAC name, benzyl 4-carbamothioylpiperidine-1-carboxylate, precisely describes the core scaffold: a piperidine ring substituted at the 1-position by a benzyloxycarbonyl (Cbz) group and at the 4-position by a thiourea (-C(=S)NH₂) moiety [2] [8]. Key structural features include:
Table 1: Key Spectroscopic Signatures
Functional Group | IR Frequency (cm⁻¹) | ¹³C NMR (ppm) | |
---|---|---|---|
Carbamate (C=O) | 1690–1740 | 154–156 | |
Thiourea (C=S) | 1200–1250 | 180–182 | |
Piperidine C4 | - | 48–50 | [2] [9] |
The thiourea group adopts a thione configuration (C=S) rather than thiol, evidenced by IR absorption at ~1220 cm⁻¹ and ¹³C NMR resonance near 181 ppm [9].
The compound emerged from systematic explorations of piperidine derivatives in the late 20th century. Key milestones include:
A 2020 patent (CN111484444A) detailed optimized routes using 4-cyanopiperidine as a precursor, involving:
This scaffold bridges carbamate stability and thiourea bioactivity, enabling diverse drug discovery applications:
Table 2: Therapeutic Applications of Analogues
Target | Biological Activity | Mechanistic Role | |
---|---|---|---|
Aspartic Proteases | Antimalarial | Hydrogen bonding via C=S and C=O | |
Serotonin 5-HT₁A Receptors | Antidepressant | Biased agonism via ERK1/2 phosphorylation | |
Stearoyl-CoA Desaturase-1 | Lipid-lowering | Competitive inhibition | |
Cancer Cell Pathways | Apoptosis induction | Mitochondrial oxidative stress amplification | [2] |
Key Mechanisms:
Synthetic Utility:The Cbz group facilitates deprotection to free amines for further elaboration, while the thiourea serves as a linchpin for heterocycle formation. A representative synthesis:
The strategic placement of both carbamate (electron-withdrawing) and thiourea (hydrogen-bond donor/acceptor) groups creates a "molecular multitool" for target engagement.
This scaffold remains pivotal in developing kinase inhibitors, antitubercular agents, and protease-directed therapeutics, underscoring its versatility in modern drug design [2] [7].